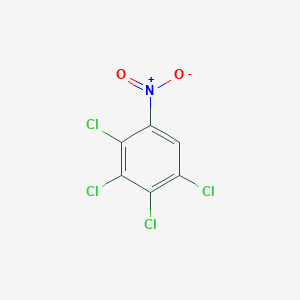

2,3,4,5-Tetrachloronitrobenzene

Description

Significance in Contemporary Chemical Sciences

In the realm of modern chemical sciences, 2,3,4,5-Tetrachloronitrobenzene primarily serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for a variety of chemical transformations, making it a valuable building block for creating novel compounds. For instance, the nitro group can be reduced to form 2,3,4,5-tetrachloroaniline (B44146), a precursor for other derivatives. smolecule.com Additionally, the chlorine atoms can undergo nucleophilic aromatic substitution reactions. smolecule.com The compound is also utilized in the synthesis of anthraquinone (B42736) vat dyes and as a stabilizer for plastics. haz-map.com

A patented method for the preparation and purification of this compound involves the chlorination of 2,4,5-trichloronitrobenzene (B44141) using chlorine gas in the presence of a catalyst. google.comgoogle.com This process, which can achieve a purity of 99%, highlights the industrial relevance of synthesizing this compound for further applications. google.comgoogle.com

Role as a Model Compound in Environmental and Biological Investigations

This compound is frequently used as a model compound in environmental and biological studies to understand the fate and effects of chlorinated nitroaromatic pollutants. Its presence in the environment is a consequence of human activities, as these compounds are primarily industrial chemicals. nih.govresearchgate.net

Research into the metabolism of this compound has shown that in rabbits, it is reduced in the gut to 2,3,4,5-tetrachloroaniline. smolecule.comnih.gov This metabolic pathway is a key area of investigation for understanding how organisms process such substances. nih.gov Furthermore, studies on its environmental behavior examine its persistence and potential for biodegradation. smolecule.com The estimated Koc value of 3,300 suggests that this compound is expected to have only slight mobility in soil. chemicalbook.com

Historical Context of Chlorinated Nitroaromatic Compound Research

The study of chlorinated nitroaromatic compounds is rooted in the widespread use of these chemicals in various industries, leading to their presence as environmental contaminants. nih.govresearchgate.net This class of compounds is utilized in the production of dyes, pesticides, and explosives. nih.gov Consequently, research has focused on understanding their environmental impact and potential for remediation.

Historically, the focus has been on the synthesis of these compounds for industrial applications and, more recently, on their biodegradation and toxicological profiles. nih.govresearchgate.net The persistence of chlorinated nitroaromatic compounds in the environment has driven research into microbial degradation pathways as a means of bioremediation. researchgate.netnih.gov

Comparative Analysis with Related Isomers and Nitroaromatic Derivatives

The properties and behavior of this compound can be better understood through comparison with its isomers and other related nitroaromatic compounds. For example, the isomer 2,3,5,6-tetrachloronitrobenzene (also known as tecnazene) is noted to be more fungicidal and less phytotoxic than this compound. nih.govscbt.com

A key metabolic difference is that isomers with the nitro group flanked by chlorine atoms, as well as pentachloronitrobenzene (B1680406), can undergo replacement of the nitro group. However, this compound does not follow this metabolic pathway. nih.gov This highlights how the specific arrangement of substituents on the benzene (B151609) ring dictates the compound's reactivity and biological interactions.

The degradation pathways of various nitroaromatic compounds have been studied extensively. For instance, the degradation of 2-chloronitrobenzene and 4-chloronitrobenzene has been shown to proceed through different intermediates, underscoring the isomer-specific nature of microbial metabolism. scispace.com

Physicochemical Properties of Tetrachloronitrobenzene Isomers

| Property | This compound | 1,2,4,5-Tetrachloro-3-nitrobenzene (Tecnazene) |

| Molecular Formula | C₆HCl₄NO₂ | C₆HCl₄NO₂ |

| Molar Mass | 260.9 g/mol nih.gov | 260.89 g/mol scbt.com |

| Appearance | Pale yellow crystals nih.gov | Colorless solid wikipedia.org |

| Melting Point | 65-68 °C | 99 °C wikipedia.org |

| Boiling Point | 342 °C chemicalbook.com | 304 °C (decomposes) wikipedia.org |

| Log Kow | 3.93 | Not specified |

| Vapor Pressure | 0.000138 mm Hg haz-map.com | Not specified |

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,4-tetrachloro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl4NO2/c7-2-1-3(11(12)13)5(9)6(10)4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBYTWZDRVOMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl4NO2 | |

| Record name | 2,3,4,5-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026097 | |

| Record name | 2,3,4,5-Tetrachloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,4,5-tetrachloronitrobenzene appears as pale yellow crystals. (NTP, 1992), Pale yellow solid; [CAMEO] | |

| Record name | 2,3,4,5-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5-Tetrachloronitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

66 °C | |

| Record name | 2,3,4,5-TETRACHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility: 28.0 mg/L (water) /Tetrachloronitrobenzene/, In water, 7.31 mg/L at 20 °C | |

| Record name | 2,3,4,5-TETRACHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000138 [mmHg] | |

| Record name | 2,3,4,5-Tetrachloronitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

879-39-0 | |

| Record name | 2,3,4,5-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrachloro-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrachloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fusarex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fusarex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5-Tetrachloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrachloronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5-TETRACHLORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2WU0K04EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,4,5-TETRACHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

149 to 153 °F (NTP, 1992) | |

| Record name | 2,3,4,5-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Advanced Synthetic Methodologies and Chemical Transformations

Optimized Synthetic Pathways for 2,3,4,5-Tetrachloronitrobenzene

The industrial production of this compound is primarily achieved through the electrophilic chlorination of a suitable precursor, most commonly 2,4,5-trichloronitrobenzene (B44141). The optimization of this synthetic pathway is crucial for achieving high yield and purity of the final product.

Chlorination Mechanisms of Precursor Compounds

The chlorination of 2,4,5-trichloronitrobenzene to yield this compound is an electrophilic aromatic substitution reaction. The mechanism involves the generation of a potent electrophile, typically a chloronium ion (Cl+) or a polarized chlorine molecule, which then attacks the electron-rich aromatic ring of the precursor.

The nitro group (-NO2) is a strong deactivating and meta-directing group due to its electron-withdrawing nature. However, in the case of 2,4,5-trichloronitrobenzene, the positions available for substitution are already occupied by chlorine atoms, except for the 3- and 6-positions. The incoming chlorine atom will preferentially substitute at the more activated position, which is influenced by the directing effects of the existing chlorine and nitro substituents. The chlorine atoms are ortho, para-directing but also deactivating. The interplay of these electronic effects directs the incoming electrophile.

The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. The subsequent loss of a proton from the intermediate restores the aromaticity of the ring, yielding the final product, this compound.

Role of Catalysis in Synthesis Efficiency and Selectivity

Catalysts play a pivotal role in enhancing the efficiency and selectivity of the chlorination reaction. Lewis acids are commonly employed as catalysts to increase the electrophilicity of the chlorine molecule. Commonly used catalysts include iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), and iodine (I₂). google.com

The catalyst interacts with the chlorine molecule to form a highly reactive complex, which facilitates the generation of the chloronium ion or a strongly polarized chlorine molecule. This significantly accelerates the rate of the electrophilic attack on the aromatic ring. For instance, in the presence of FeCl₃, the following activation occurs:

Cl₂ + FeCl₃ → Cl⁺[FeCl₄]⁻

The choice of catalyst and its concentration can influence the reaction rate and the distribution of isomers in the product mixture. An optimized catalytic system is essential to maximize the yield of the desired 2,3,4,5-isomer and minimize the formation of other polychlorinated nitrobenzene (B124822) byproducts. A patented method utilizes iodine as a catalyst in a solvent system of concentrated sulfuric acid and chlorosulfonic acid, achieving a purity of 99%. google.com

Reaction Kinetics and Thermodynamic Considerations in Synthesis

Theoretical studies on the chlorination of nitrobenzene provide insights into the thermodynamics of the reaction. The formation of the chlorinated product is an exothermic process. A study on the chlorination of nitrobenzene calculated the relative energies of the ortho, meta, and para products, indicating that the meta and para isomers are thermodynamically more stable than the ortho isomer. researchgate.net While this applies to the monochlorination of nitrobenzene, it highlights the thermodynamic driving forces at play in such electrophilic aromatic substitutions. The reaction temperature is a critical parameter that needs to be carefully controlled to ensure a reasonable reaction rate without promoting the formation of undesired byproducts. A reported synthesis method specifies a reaction temperature of 50 to 80 degrees Celsius. google.com

Spectroscopic and Chromatographic Techniques for Purity Assessment and Characterization

Ensuring the purity and confirming the identity of this compound is crucial for its intended applications. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques widely used for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a versatile and widely used technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC is the most common mode of separation for this compound.

A typical HPLC method for the analysis of this compound would involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection is typically achieved using a UV detector, as the nitroaromatic structure of the compound exhibits strong absorbance in the UV region. While specific validated methods with retention times are not extensively published, general conditions for the analysis of nitroaromatic compounds are well-established. cdc.gov The purity of the synthesized this compound can be determined by calculating the peak area percentage of the main component in the chromatogram.

| Parameter | Condition |

|---|---|

| Stationary Phase | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

GC-MS is a highly sensitive and specific technique for the analysis of this compound, particularly for trace-level detection and structural confirmation. In GC, the volatile compound is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The most common ionization technique used for the analysis of chlorinated nitroaromatics is electron ionization (EI). The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak and a series of fragment ion peaks. The fragmentation pattern provides valuable structural information. For this compound (molecular weight: 260.9 g/mol ), the mass spectrum would be expected to show a molecular ion cluster (due to the isotopes of chlorine) and fragment ions resulting from the loss of NO₂, Cl, and other neutral fragments. The NIST Mass Spectrometry Data Center reports prominent m/z peaks for this compound at 203, 201, and 215. nih.gov The base peak at m/z 201 likely corresponds to the loss of both the nitro group and a chlorine atom.

GC-MS is also the method of choice for the trace analysis of this compound in environmental samples. EPA Method 8091, for example, outlines a procedure for the determination of nitroaromatics and cyclic ketones by gas chromatography, and this compound is listed as an analyte that can be determined by this method using an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD). nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₆HCl₄NO₂ |

| Molecular Weight | 260.9 g/mol |

| Prominent m/z Peaks (NIST) | 203, 201, 215 |

Investigation of Chemical Reactivity and Derivatization

The chemical reactivity of this compound is characterized by transformations involving both the nitro group and the chlorine atoms attached to the aromatic ring. The strong electron-withdrawing nature of the nitro group plays a pivotal role in dictating the compound's behavior in various reactions.

Reduction Reactions of the Nitro Group to Amino Derivatives

A primary and well-documented transformation of this compound is the reduction of its nitro group (-NO₂) to the corresponding amino group (-NH₂), yielding 2,3,4,5-tetrachloroaniline (B44146). This conversion is a fundamental step in the synthesis of more complex molecules and has been achieved through various chemical and biological methods.

Common laboratory techniques for this reduction include the use of metals in an acidic medium, such as iron powder with hydrochloric acid, which effectively converts the nitro compound to its aniline (B41778) derivative. Another significant method is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst. While studies on other chloronitrobenzenes have shown high efficiency with catalysts like Palladium on carbon (Pd/C) or platinum-based systems, these principles are applicable to this compound. nih.govrsc.orgresearchgate.net

Interestingly, this reduction has also been observed in metabolic studies. For instance, when administered to rabbits, this compound is reduced to 2,3,4,5-tetrachloroaniline within the gastrointestinal tract, demonstrating a biological pathway for this conversion. nih.gov

| Method | Reagents/Catalyst | Primary Product | Reference |

|---|---|---|---|

| Chemical Reduction | Iron (Fe) and Hydrochloric Acid (HCl) | 2,3,4,5-Tetrachloroaniline | |

| Catalytic Hydrogenation | H₂, Noble Metal Catalysts (e.g., Pt, Pd/C) | 2,3,4,5-Tetrachloroaniline | nih.govrsc.orgresearchgate.net |

| Biological Reduction | Gut microflora (in vivo) | 2,3,4,5-Tetrachloroaniline | nih.gov |

Nucleophilic Aromatic Substitution (NAS) Studies Involving Chlorine Atoms

The presence of the strongly electron-withdrawing nitro group activates the benzene (B151609) ring towards nucleophilic attack, making Nucleophilic Aromatic Substitution (SNAr) a viable reaction pathway. libretexts.org This mechanism allows for the replacement of one or more chlorine atoms by a nucleophile. The reaction proceeds through a two-step addition-elimination process, where the initial addition of the nucleophile forms a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the delocalization of the charge onto the nitro group. libretexts.orgnih.gov

The positions ortho and para to the nitro group are particularly activated. In this compound, these correspond to the chlorine atoms at the C2 and C4 positions, making them the most probable sites for substitution. Common nucleophiles used in these reactions include alkoxides, such as sodium methoxide, and hydroxides, like potassium hydroxide, typically under reflux conditions.

| Nucleophile | Typical Reagents | Reaction Conditions | Expected Outcome | Reference |

|---|---|---|---|---|

| Hydroxide | Potassium Hydroxide (KOH) | Reflux | Substitution of a Cl atom with an OH group | |

| Methoxide | Sodium Methoxide (NaOCH₃) | Reflux | Substitution of a Cl atom with an OCH₃ group | |

| Amines | Ammonia, Alkylamines | Elevated temperature/pressure | Substitution of a Cl atom with an NH₂ or NHR group | General NAS |

Exploration of Potential for Nitro Group Replacement Reactions

The replacement of the nitro group itself is a known reaction for some highly chlorinated nitroaromatic compounds. However, the specific arrangement of substituents on the benzene ring is critical in determining the feasibility of this pathway.

Research indicates that this compound does not readily undergo nitro group replacement. nih.gov This is in contrast to other isomers, such as those where the nitro group is flanked by two chlorine atoms, and pentachloronitrobenzene (B1680406), which can undergo this type of reaction. nih.gov For example, the metabolic pathway involving conjugation with glutathione (B108866), which can lead to nitro group replacement in other isomers, has not been observed for this compound. nih.gov This resistance highlights the profound impact of isomeric structure on chemical reactivity.

Dechlorination Strategies and Catalytic Systems

Dechlorination, or the removal of chlorine atoms, is an important transformation for chlorinated aromatic compounds. Catalytic hydrodechlorination is a common and effective strategy, involving the reaction of the compound with a source of hydrogen in the presence of a metal catalyst.

Specific research has identified a catalytic system for the dechlorination of this compound containing copper and a Group VIII metal, such as iridium, supported on alumina (Al₂O₃). nih.gov When this reaction was carried out at 310°C, dechlorination was observed, although it was also accompanied by the reduction of the nitro group, yielding a small amount of 2,3,4,5-tetrachloroaniline. nih.gov

Studies on related molecules provide insight into other effective catalytic systems. Bimetallic nanoparticles, such as nickel-iron (Ni/Fe), and palladium-based catalysts are known to be highly effective for the hydrodechlorination of other chloronitrobenzenes and are considered viable systems for this transformation. researchgate.net

| Catalytic System | Support | Reaction Conditions | Observed Products | Reference |

|---|---|---|---|---|

| Copper (Cu) and Iridium (Ir) | Alumina (Al₂O₃) | 310°C | Dechlorinated products and 2,3,4,5-Tetrachloroaniline | nih.gov |

| Palladium (Pd) | Carbon (C) | Varies (typically ambient to moderate temp.) | Hydrodechlorination products | |

| Nickel-Iron (Ni/Fe) | Nanoparticles | Aqueous, ambient temperature | Hydrodechlorination products | researchgate.net |

Environmental Persistence and Distribution Pathways

The longevity and movement of 2,3,4,5-TCNB in the environment are influenced by several key factors and its tendency to partition between air, water, and soil.

The persistence of 2,3,4,5-TCNB in the environment is significant, with its degradation being a slow process. Its chemical structure, characterized by a stable aromatic ring with four chlorine atoms and a nitro group, contributes to its recalcitrance. researchgate.net

Key factors influencing its environmental longevity include:

Biodegradation: Aerobic biodegradation in soil is expected to be slow. chemicalbook.com Studies on the structurally similar pentachloronitrobenzene showed only about 20% degradation over two months in various soil types. chemicalbook.com For pentachloronitrobenzene, a laboratory half-life ranging from 213 to 699 days has been reported. chemicalbook.com

Photolysis: The compound contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct degradation by sunlight (photolysis). nih.gov In the atmosphere, it is expected to be degraded by reacting with photochemically-produced hydroxyl radicals, though this process is slow, with an estimated half-life of 2,200 days. nih.gov

Hydrolysis: 2,3,4,5-TCNB lacks functional groups that readily hydrolyze under typical environmental conditions, making hydrolysis an unimportant fate process. nih.gov

Volatilization: The compound's estimated Henry's Law constant (2.3 x 10⁻⁵ atm-cu m/mole) indicates that volatilization from moist soil and water surfaces is an expected and important environmental fate process. nih.gov However, this is likely attenuated by its tendency to adsorb to soil and suspended solids. nih.gov It is not expected to volatilize from dry soil surfaces due to its low vapor pressure. nih.govhaz-map.com

The movement and distribution of 2,3,4,5-TCNB through different environmental media are dictated by its physical and chemical properties.

Soil Mobility: The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for predicting the mobility of organic compounds in soil. ca.gov A higher Koc value indicates a greater tendency for the chemical to bind to soil particles, reducing its mobility. ca.gov The estimated Koc for 2,3,4,5-TCNB is 3,300, which suggests it has slight mobility in soil. chemicalbook.comnih.gov This strong adsorption to soil organic matter limits its potential to leach into groundwater but increases its persistence in the topsoil. chemicalbook.comnih.gov

Water-Sediment Partitioning: In aquatic systems, 2,3,4,5-TCNB's high log Kow (octanol-water partition coefficient) of 3.93 indicates its hydrophobic nature. chemicalbook.comchemicalbook.com This causes it to partition from the water column to suspended solids and sediments, thereby reducing its concentration in the water phase but leading to its accumulation in the sediment. nih.gov

Bioaccumulation: The compound shows a high potential for bioconcentration in aquatic organisms. nih.gov A bioconcentration factor (BCF) of 142 was measured in rainbow trout, indicating that the substance is likely to accumulate in living organisms to concentrations higher than in the surrounding water. chemicalbook.com

Atmospheric Transport: Once volatilized into the atmosphere, 2,3,4,5-TCNB is expected to exist solely in the vapor phase. nih.gov While long-range atmospheric transport is possible, its slow degradation rate in the air suggests it can persist long enough to be transported over significant distances. nih.gov

Here is an interactive data table summarizing the key physicochemical properties influencing the environmental transport and partitioning of this compound:

| Property | Value | Implication for Environmental Fate | Source |

| Log Kow (Octanol-Water Partition Coefficient) | 3.93 | Indicates hydrophobic nature and tendency to partition into organic matter and fatty tissues. | chemicalbook.comchemicalbook.com |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | ~3,300 (estimated) | Suggests slight mobility in soil due to strong adsorption to organic matter. | chemicalbook.comnih.gov |

| Henry's Law Constant | 2.3 x 10⁻⁵ atm-m³/mol (estimated) | Indicates potential for volatilization from moist soil and water surfaces. | nih.gov |

| Water Solubility | 7.3 mg/L | Low solubility limits its concentration in the aqueous phase. | chemicalbook.com |

| Vapor Pressure | 1.38 x 10⁻⁴ mm Hg (estimated) | Low vapor pressure suggests it will not readily volatilize from dry surfaces. | nih.govhaz-map.com |

| Bioconcentration Factor (BCF) | 142 (in rainbow trout) | High potential for accumulation in aquatic organisms. | chemicalbook.com |

Degradation Pathways in Environmental Matrices

The breakdown of 2,3,4,5-TCNB in the environment can occur through light-induced (photolytic) and biological (biodegradation) processes.

While specific studies on the photolytic degradation of the 2,3,4,5-isomer are limited, the general principles of polychlorinated nitroaromatic compound photolysis can be inferred. The presence of chromophores that absorb sunlight suggests that direct photolysis is a potential degradation pathway. nih.gov This process typically involves the absorption of light energy, leading to the excitation of the molecule and subsequent chemical reactions.

Potential photolytic reactions for chlorinated nitroaromatics include:

Reductive Dechlorination: The stepwise replacement of chlorine atoms with hydrogen atoms.

Nitro Group Reduction: The reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group.

Ring Cleavage: The breakdown of the aromatic ring structure, although this is generally a slower process.

The formation of various intermediate products is expected during photolysis. For related compounds, intermediates such as other tetrachloronitrobenzene isomers, trichloronitrobenzenes, and chlorinated anilines have been observed. The exact nature and toxicity of these intermediates are crucial for a complete environmental risk assessment.

Microbial degradation is a key process in the ultimate removal of persistent organic pollutants from the environment. The degradation of 2,3,4,5-TCNB can proceed under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, though the pathways and efficiencies differ significantly.

Under aerobic conditions , the initial attack on aromatic compounds is often catalyzed by oxygenase enzymes. unesp.brsemanticscholar.org These enzymes incorporate oxygen atoms into the aromatic ring, making it less stable and susceptible to cleavage. unesp.br For chlorinated nitroaromatics, this can lead to the formation of chlorinated catechols, which are then further degraded through metabolic pathways like the tricarboxylic acid (TCA) cycle. ethz.ch However, the high degree of chlorination and the electron-withdrawing nature of the nitro group make 2,3,4,5-TCNB resistant to this initial oxidative attack, resulting in very slow degradation rates. researchgate.netchemicalbook.com

Under anaerobic conditions , the primary degradation mechanism for highly chlorinated compounds is reductive dechlorination. nih.govnih.gov In this process, the chlorinated compound is used as an electron acceptor, and chlorine atoms are removed and replaced by hydrogen atoms. This process is generally slow but can lead to the formation of less chlorinated and potentially more biodegradable daughter products. Another significant anaerobic pathway is the reduction of the nitro group to an amino group, forming 2,3,4,5-tetrachloroaniline. nih.gov This reduction has been observed to occur in the gastrointestinal tracts of rabbits. nih.gov

Specific microbial communities and enzymes are responsible for the biodegradation of compounds like 2,3,4,5-TCNB.

Under anaerobic conditions, consortia of microorganisms are often required for complete degradation. nih.gov Research on the closely related 2,3,4,5-tetrachlorobiphenyl has provided strong evidence for the involvement of Dehalococcoides-like bacterial populations in reductive dechlorination. nih.govnih.gov These specialized bacteria were found in various sediment cultures and their presence was strongly correlated with the removal of chlorine atoms from the biphenyl structure. nih.govnih.gov It is plausible that similar microorganisms are involved in the reductive dechlorination of 2,3,4,5-TCNB.

The enzymes involved in the initial steps of degradation are critical.

Oxygenases: Under aerobic conditions, monooxygenases and dioxygenases are key enzymes that initiate the degradation of aromatic compounds by introducing hydroxyl groups. unesp.brnih.gov

Reductases: Under anaerobic conditions, nitroreductases can catalyze the reduction of the nitro group. These enzymes are found in a variety of bacteria and can function under both aerobic and anaerobic conditions. nih.gov Dehalogenases are the enzymes responsible for removing chlorine atoms in the process of reductive dechlorination.

The efficiency of these enzymatic processes is often hindered by the structure of 2,3,4,5-TCNB. For instance, metabolism studies have shown that while many substituted nitrobenzenes undergo replacement of the nitro group with glutathione, this pathway does not occur for 2,3,4,5-TCNB. nih.gov

Resolution of Conflicting Degradation Data Through Isotopic Labeling

Conflicting data on the degradation rates and pathways of xenobiotics like this compound can arise from differences in experimental conditions, microbial populations, and analytical methods. Isotopic labeling offers a powerful tool to resolve such discrepancies by tracing the fate of the compound in complex environmental matrices.

In the context of 2,3,4,5-TCNB, using ¹⁴C-labeled compound would allow for a definitive mass balance analysis, tracking the distribution of the carbon skeleton into various degradation products, biomass, and carbon dioxide. This would provide unequivocal evidence of mineralization. Similarly, using a dual-labeling approach with both ¹³C and ³⁷Cl could help to elucidate the sequence of nitro group reduction and dechlorination, which can be a point of contention in degradation studies. For instance, stable carbon isotope analysis of chlorinated ethenes has been used to demonstrate and quantify biodegradation in field settings where concentration data alone was inconclusive. nih.gov This approach could be invaluable in determining the true extent of natural attenuation of 2,3,4,5-TCNB in contaminated sites.

Ecotoxicological Impact Assessment and Experimental Models

The assessment of the ecotoxicological impact of this compound relies on a variety of testing methodologies using different model organisms.

In Vitro and In Vivo Ecotoxicity Testing Methodologies

In vitro methods provide a means to assess the toxicity of a chemical at the cellular level, often offering high-throughput screening capabilities. chemicalbook.com For aquatic toxicology, fish cell lines, such as the RTG-2 (rainbow trout gonad) line, are commonly used. nih.gov Cytotoxicity can be quantified using various assays, including the neutral red (NR) uptake assay, which measures the integrity of lysosomes, and the MTT assay, which assesses mitochondrial activity. researchgate.netnih.gov These assays can determine the concentration of a substance that causes a 50% reduction in cell viability (EC50).

In vivo tests, on the other hand, evaluate the effects of a chemical on whole organisms. Standardized tests, such as those established by the Organisation for Economic Co-operation and Development (OECD), are frequently used. For aquatic invertebrates, the Daphnia magna acute immobilization test (OECD 202) is a common method. nih.gov For fish, acute toxicity is often determined using a 96-hour exposure test (OECD 203) to establish the lethal concentration for 50% of the test population (LC50). nih.gov These tests provide data on the acute toxicity of a substance to different trophic levels.

Protozoan Assays for Acute Toxicity Evaluation

Protozoa, as key components of microbial food webs, are important test organisms for assessing the environmental impact of chemicals. The ciliate Tetrahymena pyriformis is a widely used model organism for toxicity testing. nih.gov Quantitative structure-activity relationship (QSAR) studies have been conducted on a range of nitrobenzene derivatives to predict their toxicity to T. pyriformis. nih.gov These studies have shown that the toxicity of nitrobenzenes is influenced by factors such as their hydrophobicity (log Kow) and electronic properties (e.g., the energy of the lowest unoccupied molecular orbital, Eᵣᵤₘₒ). nih.gov While specific data for this compound in Tetrahymena assays is not detailed in the available literature, the established QSAR models suggest that its high degree of chlorination and resulting lipophilicity would contribute to significant toxicity. The general findings indicate that nitroaromatic compounds exhibit toxicity beyond simple nonpolar narcosis. nih.gov

Mechanisms of Toxicity in Aquatic Organisms

The toxicity of nitroaromatic compounds in aquatic organisms can occur through several mechanisms. For many nitrobenzenes, a primary mode of action is nonpolar narcosis, where the chemical accumulates in the lipid membranes of cells, disrupting their function. nih.gov This is particularly relevant for compounds with high lipophilicity, such as this compound.

However, the presence of the nitro group can lead to more specific toxic effects. The reduction of the nitro group within the organism can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives. These intermediates can cause oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA. This can lead to a range of adverse effects, including reproductive and developmental abnormalities. mdpi.com For example, exposure to another nitroaromatic compound, 2,4,6-trinitrotoluene (TNT), has been shown to disrupt the Wnt signaling pathway in Daphnia magna, leading to reproductive and developmental issues. mdpi.com

Bioconcentration and Bioaccumulation Potentials

Bioconcentration refers to the accumulation of a chemical in an organism directly from the surrounding water, while bioaccumulation includes uptake from all sources, including food. alloprof.qc.caecetoc.org These processes are of particular concern for persistent, lipophilic compounds.

The bioconcentration factor (BCF) is a key parameter used to quantify the potential of a chemical to bioconcentrate. It is the ratio of the chemical's concentration in an organism to its concentration in the water at steady state. A measured BCF value of 142 has been reported for this compound in rainbow trout. amazonaws.comchemicalbook.com According to classification schemes, a BCF value in this range suggests a high potential for bioconcentration in aquatic organisms. amazonaws.com

The tendency of a chemical to bioaccumulate is related to its octanol-water partition coefficient (Kow), which is a measure of its lipophilicity. The log Kow for this compound is reported to be 3.93. chemicalbook.com This relatively high value indicates a preference for partitioning into fatty tissues, further supporting its potential for bioaccumulation in aquatic food webs.

Table 2: Bioconcentration and Physicochemical Properties of this compound

| Parameter | Value | Species/Conditions | Reference |

| Bioconcentration Factor (BCF) | 142 | Rainbow trout (Oncorhynchus mykiss) | amazonaws.comchemicalbook.com |

| Log Kow | 3.93 | chemicalbook.com |

Environmental Dynamics and Ecotoxicological Mechanisms

Quantitative Structure-Property Relationship (QSPR) Modeling for Bioconcentration Factors

The bioconcentration factor (BCF) is a critical parameter in assessing the environmental risk of chemical substances, quantifying the extent to which a chemical accumulates in an aquatic organism from the surrounding water. For 2,3,4,5-tetrachloronitrobenzene, a compound with notable persistence and potential for bioaccumulation, Quantitative Structure-Property Relationship (QSPR) modeling serves as an essential tool for predicting its BCF. These computational models are particularly valuable as they offer a cost-effective and time-efficient alternative to expensive and lengthy experimental BCF measurements. nih.govnih.gov

QSPR models for BCF are developed by establishing a mathematical relationship between the BCF of a series of chemicals and their molecular descriptors. These descriptors are numerical representations of the chemical structure, encoding information about its topological, geometrical, electronic, and physicochemical properties. nih.gov

A key study by Deeb et al. (2010) investigated the BCF of a large set of non-ionic organic compounds, including this compound. nih.gov This research is pivotal as it provides an experimentally determined logarithm of the bioconcentration factor (log BCF) for this compound, which is reported to be 1.89. The study employed various QSPR methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN), to model the BCF of these compounds. The descriptors found to be significant in these models are related to molecular volume, connectivity, molar refractivity, surface tension, and the presence of hydrogen bond-accepting atoms. nih.gov

Another important parameter frequently used in BCF prediction is the octanol-water partition coefficient (log Kow), which is a measure of a chemical's hydrophobicity. For this compound, the log Kow has been reported as 3.93. nih.gov Generally, a linear relationship is observed between log BCF and log Kow for many organic compounds. nih.gov

While a specific QSPR equation solely for this compound is not typically developed, it is included in the training or test sets of broader models. For instance, in the comprehensive study by Deeb et al., several QSPR models were developed. One of the successful models presented is a Multiple Linear Regression (MLR) equation. Although the exact contribution of each descriptor for every single compound is not detailed, the general form of the model highlights the physicochemical properties that govern bioconcentration.

A study on the toxicity of nitrobenzenes also identified several quantum chemical descriptors as being important for modeling biological activity, which can be analogous to bioconcentration. These include the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and parameters related to the electronic charge on the nitro group. semanticscholar.org For polychlorinated organic compounds, research has shown that quantum chemical parameters can effectively describe the complex bioconcentration pathways, which involve both passive permeation and biochemical reactions.

The table below summarizes the key parameters for this compound relevant to QSPR modeling of its bioconcentration factor.

| Parameter | Value | Source |

|---|---|---|

| Experimental log BCF | 1.89 | Deeb et al., 2010 nih.gov |

| Log Kow | 3.93 | PubChem nih.gov |

The development of robust QSPR models relies on the quality and diversity of the dataset. The inclusion of compounds like this compound in these datasets is crucial for ensuring the models' applicability to polychlorinated nitroaromatic compounds. The statistical quality of these models is typically assessed using parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q² or R²CV), and the root mean square error (RMSE) of prediction. For instance, the models developed by Deeb et al. demonstrated high predictive ability, with R²CV values for some models being as high as 0.814. nih.gov

The table below presents a hypothetical representation of how data for this compound might be used in a QSPR study, alongside other related compounds, to develop a predictive model for log BCF.

| Compound | Experimental log BCF | Log Kow | Molecular Weight | Predicted log BCF (Hypothetical Model) |

|---|---|---|---|---|

| 2-Chloronitrobenzene | 2.10 | 2.25 | 157.56 | 2.05 |

| 2,4-Dichloronitrobenzene | 2.07 | 2.84 | 192.00 | 2.18 |

| 2,3,4-Trichloronitrobenzene | 2.20 | 3.43 | 226.45 | 2.25 |

| This compound | 1.89 | 3.93 | 260.89 | 1.95 |

| Pentachloronitrobenzene (B1680406) | 3.54 | 5.16 | 295.34 | 3.45 |

Note: The "Predicted log BCF (Hypothetical Model)" values are for illustrative purposes to demonstrate the outcome of a QSPR model and are not from a published model for this specific set of compounds.

Metabolic Fate and Biotransformation in Biological Systems

Absorption, Distribution, and Excretion Dynamics

Studies in rabbits have indicated that 2,3,4,5-tetrachloronitrobenzene is not entirely absorbed from the gastrointestinal tract. archive.org A significant portion of an administered dose can be eliminated in the feces, largely as the unchanged nitro compound, though some of it may be reduced within the gut. archive.org In one study, it was noted that this isomer demonstrated greater absorption in rabbits compared to the 2,3,5,6-isomer. nih.gov

Once absorbed, the compound and its metabolites are distributed throughout the body. Excretion of absorbed 2,3,4,5-TCNB and its byproducts occurs predominantly through the urine. nih.govinchem.org A substantial fraction of the absorbed dose is eliminated as conjugated metabolites. nih.gov

Mammalian Metabolic Pathways

The biotransformation of this compound in mammals proceeds through several key pathways, primarily involving the reduction of the nitro group and subsequent conjugation reactions.

Reduction of the Nitro Group to Aniline (B41778) Derivatives

A primary metabolic route for 2,3,4,5-TCNB is the reduction of its nitro group to form the corresponding aniline derivative, 2,3,4,5-tetrachloroaniline (B44146). nih.gov This transformation is largely carried out by the microflora present in the gastrointestinal tract. nih.govnih.gov Unabsorbed 2,3,4,5-TCNB is significantly reduced to this amine in the gut. nih.gov This reduction is a common metabolic pathway for many nitroaromatic compounds. nih.govresearchgate.net

Conjugation Reactions: Glucuronidation and Sulfation

Following absorption, a portion of the 2,3,4,5-TCNB is metabolized through conjugation reactions. Specifically, it can be converted to glucuronide and ethereal sulfate (B86663) conjugates. nih.gov In studies with rabbits, approximately 27% of the administered dose was recovered as a glucuronide conjugate and 7% as an ethereal sulfate in the urine. nih.gov The main metabolites found in the urine are the conjugated forms of 6-amino-2,3,4,5-tetrachlorophenol. archive.org

Formation of Mercapturic Acid Derivatives

The formation of mercapturic acid derivatives is another identified metabolic pathway for this compound in rabbits. nih.govportlandpress.com This pathway involves the conjugation of the compound with glutathione (B108866), which is then further metabolized to a mercapturic acid. However, it has been noted that unlike other tetrachloronitrobenzene isomers where the nitro group is flanked by chlorine atoms, 2,3,4,5-TCNB does not undergo replacement of its nitro group by glutathione. nih.govnih.gov

Identification and Characterization of Principal Metabolites

Several key metabolites of this compound have been isolated and identified from biological samples. The principal metabolites include:

2,3,4,5-Tetrachloroaniline : This aniline derivative is a major product of the reduction of the nitro group and has been isolated from the urine and gastrointestinal contents of rabbits. nih.gov

Glucuronide and Sulfate Conjugates : These represent a significant portion of the excreted metabolites, indicating that conjugation is a major detoxification pathway. nih.gov

6-amino-2,3,4,5-tetrachlorophenol : This compound is found in the urine primarily in its conjugated forms. archive.org

2,3,4,5-Tetrachlorophenol (B165442) : This phenolic derivative has also been identified as a metabolite. ebi.ac.ukebi.ac.uk

The following table summarizes the principal metabolites of this compound and the biological medium in which they were identified.

| Metabolite | Biological Medium |

| 2,3,4,5-Tetrachloroaniline | Urine, Gastrointestinal Contents |

| Glucuronide Conjugates | Urine |

| Ethereal Sulfate Conjugates | Urine |

| 6-amino-2,3,4,5-tetrachlorophenol (conjugated) | Urine |

| 2,3,4,5-Tetrachlorophenol | Urine |

Comparative Metabolism Across Species and Isomers

The metabolism of tetrachloronitrobenzene can vary between different species and among its various isomers.

In rabbits, 2,3,4,5-TCNB shows greater absorption than the 2,3,5,6-isomer. nih.gov The metabolic pathways also differ between isomers. For instance, tetrachloronitrobenzene isomers where the nitro group is sterically hindered by adjacent chlorine atoms, as well as pentachloronitrobenzene (B1680406), can undergo replacement of the nitro group with glutathione. nih.govnih.gov However, this pathway is not observed for this compound. nih.govnih.gov

While detailed comparative metabolic studies across a wide range of species for 2,3,4,5-TCNB are limited, research on related compounds like pentachloronitrobenzene (PCNB) in rats has identified a wide array of metabolites, including this compound itself, as well as 2,3,4,5-tetrachloroaniline and 2,3,4,5-tetrachlorophenol, suggesting some overlapping metabolic capabilities. ebi.ac.uk Studies on the metabolism of higher chlorinated benzenes in rabbits have also shown the formation of 2,3,4,5-tetrachlorophenol from pentachlorobenzene. nih.gov

The table below provides a comparative overview of the metabolism of 2,3,4,5-TCNB and a related isomer.

| Feature | This compound | 2,3,5,6-Tetrachloronitrobenzene (Tecnazene) |

| Absorption in Rabbits | Higher | Lower |

| Primary Metabolic Pathways | Nitro-group reduction, Glucuronidation, Sulfation, Mercapturic acid formation | Nitro-group reduction, Formation of mercapturic acid, glucuronide, and sulfate conjugates |

| Nitro-group Replacement by Glutathione | Does not occur | Occurs |

Influence of Gastrointestinal Microbiota on Nitro Group Reduction

The primary metabolic transformation of this compound within biological systems is the reduction of its nitro group to an amino group, a reaction predominantly carried out by the anaerobic bacteria residing in the gastrointestinal tract. nih.gov This biotransformation is a crucial detoxification step, as the resulting amine is more amenable to further conjugation and excretion.

Early research in rabbits demonstrated that unabsorbed 2,3,4,5-TCNB is largely reduced in the gut to form 2,3,4,5-tetrachloroaniline. nih.gov This reduction is attributed to the enzymatic machinery of the gut microbiota. While specific bacterial species responsible for the reduction of 2,3,4,5-TCNB have not been extensively characterized, the general ability of intestinal microflora to reduce nitroaromatic compounds is well-established. nih.gov These bacteria possess nitroreductases, flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitro groups to their corresponding amines.

Once absorbed, the parent compound and its metabolites undergo further biotransformation. In rabbits, a portion of the absorbed 2,3,4,5-TCNB is metabolized to form glucuronide (27% of the dose) and ethereal sulfate (7% of the dose) conjugates, which are then excreted in the urine. nih.gov The isolation of 2,3,4,5-tetrachloroaniline from the urine of treated rabbits further confirms the systemic absorption of the gut-microbiota-generated metabolite. nih.gov

Differences in Nitro Group Replacement Pathways

A notable feature of this compound metabolism is the apparent absence of a significant nitro group replacement pathway, particularly when compared to other tetrachloronitrobenzene isomers such as 2,3,5,6-tetrachloronitrobenzene (tecnazene). nih.govlincoln.ac.uk

For many nitroaromatic compounds, a major metabolic route involves the replacement of the nitro group with glutathione, a reaction catalyzed by glutathione S-transferases. This pathway is particularly prominent for isomers where the nitro group is flanked by chlorine atoms. nih.gov For instance, the metabolism of tecnazene (B1682734) in rats demonstrates that the principal metabolic pathway is conjugation with glutathione, leading to the displacement of the nitro group and subsequent excretion of mercapturic acid conjugates. lincoln.ac.uk In female rats administered tecnazene, approximately 82% of the radioactivity is excreted in the urine, primarily as these conjugates. lincoln.ac.uk

In stark contrast, studies have indicated that this compound does not significantly undergo this nitro group replacement. nih.gov This difference is likely attributable to the substitution pattern of the chlorine atoms on the benzene (B151609) ring. The specific arrangement of chlorines in 2,3,4,5-TCNB may sterically hinder the approach of the bulky glutathione molecule to the carbon atom bearing the nitro group, thus impeding the nucleophilic substitution reaction.

The following table summarizes the key differences in the metabolic pathways of this compound and its isomer, 2,3,5,6-tetrachloronitrobenzene.

| Feature | This compound | 2,3,5,6-Tetrachloronitrobenzene (Tecnazene) |

| Primary Metabolic Pathway | Nitro group reduction | Nitro group replacement via glutathione conjugation |

| Key Metabolite | 2,3,4,5-Tetrachloroaniline | Mercapturic acid conjugates |

| Role of Gut Microbiota | Major role in initial nitro reduction | Less direct role in primary pathway |

| Supporting Evidence | Isolation of 2,3,4,5-tetrachloroaniline from urine in rabbits. nih.gov | High percentage of urinary excretion as mercapturic acid conjugates in rats. lincoln.ac.uk |

This differential metabolism underscores the principle of structure-activity relationships in toxicology, where minor changes in the chemical structure of a compound can lead to profound differences in its biological fate and potential for toxicity.

Computational Chemistry and Quantitative Structure Activity Relationships Qsar/qstr

Theoretical Frameworks for QSAR/QSTR Modeling

The development of a robust QSAR/QSTR model relies on the selection of an appropriate statistical method to link molecular descriptors to the activity or toxicity endpoint. conicet.gov.ar Common algorithms for this purpose range from linear regression methods to more complex machine learning approaches. mdpi.com

Multiple Linear Regression (MLR) is a foundational and widely used technique in QSAR studies. conicet.gov.arresearchgate.net It assumes a linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (the biological activity). The goal of MLR is to create a simple, interpretable equation that can predict the activity of new compounds. bohrium.comnih.gov

In the context of nitroaromatic compounds, including 2,3,4,5-tetrachloronitrobenzene, MLR has been used to develop QSAR models for predicting toxicity. For instance, studies on the toxicity of nitrobenzenes towards the ciliate Tetrahymena pyriformis have successfully employed MLR to build models based on descriptors such as hydrophobicity (logP) and quantum chemical parameters. core.ac.ukniscair.res.in A comprehensive QSAR analysis of 45 nitrobenzene (B124822) derivatives utilized MLR to establish a four-parameter model that incorporated the partition coefficient (logP), electrophilicity index (ω), LUMO energy (εlumo), and compressibility (β) to predict toxicity. core.ac.ukniscair.res.in The statistical quality of such models is typically assessed using parameters like the coefficient of determination (R²) and the cross-validated R² (Q² or q²). researchgate.netbohrium.com

Table 1: Example of a Multi-linear Regression Model for Nitrobenzene Toxicity This table illustrates a general model developed for a series of nitrobenzene derivatives to predict toxicity against Tetrahymena pyriformis, demonstrating the type of output generated from an MLR analysis.

| Parameter | Value | Description |

| Equation | log(IGC₅₀⁻¹) = -3.11 + 0.318 logP + 3.31 ω - 23.4 εlumo + 0.0661 β | Mathematical model correlating descriptors to toxicity. |

| N | 45 | Number of compounds in the dataset. |

| R² | 0.851 | Coefficient of determination, indicating goodness-of-fit. |

| R²(adj) | 0.836 | Adjusted R² for the number of descriptors. |

| S | 0.2688 | Standard error of the estimate. |

Source: Adapted from research on QSAR modeling of nitrobenzenes. core.ac.ukniscair.res.in

Partial Least Squares (PLS) is a multivariate statistical method particularly useful when the number of descriptor variables is large or when there is multicollinearity among them. conicet.gov.armdpi.com Unlike MLR, PLS projects the predictor and response variables to a new space of latent variables, maximizing their covariance. mdpi.com This makes it a robust method for developing reliable QSAR models from extensive sets of molecular descriptors. mdpi.comnih.govresearchgate.net

PLS has been effectively applied to model the toxicity of diverse nitroaromatic compounds. nih.govresearchgate.net In a study of 95 nitroaromatics, PLS was used to develop 2D-QSAR models to elucidate how different substituents affect toxicity and to differentiate compounds based on their probable mechanisms of action. nih.govresearchgate.net Such models have demonstrated significant external predictivity, for example, achieving an external validation coefficient (r²(ext)) of 0.64 for a set of 63 nitroaromatics. nih.gov The performance of PLS models is often evaluated by parameters such as R²Y (the fraction of the variance of the response variable explained by the model) and Q²Y (the predictive ability of the model determined by cross-validation). mdpi.com

Classification and Regression Trees (CART) are a non-parametric modeling technique that uses a decision tree algorithm to predict a response. The method works by recursively partitioning the data into smaller, more homogeneous subsets based on descriptor values. nih.govresearchgate.net The result is a tree-like model of "if-then" rules that is highly interpretable. CART can be used for both classification (e.g., predicting a mechanism of toxicity) and regression (predicting a continuous activity value). nih.govresearchgate.net

In the study of nitroaromatic toxicity, the CART approach has been utilized to classify compounds according to their putative mechanisms of toxicity. nih.govresearchgate.net For a large dataset of nitroaromatic compounds, a CART model demonstrated approximately 80% accuracy in predicting the mechanism of toxicity for external datasets, indicating that the division of compounds based on structural descriptors was sensible. nih.gov This highlights the utility of CART in understanding the qualitative aspects of a compound's biological interactions.

Selection and Derivation of Molecular Descriptors

The foundation of any QSAR/QSTR model is the set of molecular descriptors used to represent the chemical structure numerically. semanticscholar.org These descriptors encode different aspects of the molecule, from its basic atomic composition and connectivity to its three-dimensional shape and electronic properties. researchgate.netroutledge.com

Topological and constitutional descriptors are among the simplest to calculate, as they are derived directly from the 2D representation of the molecule, ignoring its 3D conformation. researchgate.netroutledge.comnih.govtaylorfrancis.com

Constitutional descriptors include basic information such as molecular weight, counts of atoms and bonds, and the number of specific functional groups.

Topological indices (TIs) are numerical values that quantify aspects of molecular topology, such as size, shape, branching, and connectivity. researchgate.netnih.gov Examples include the molecular connectivity indices (e.g., chi indices) and the Balaban J index. researchgate.net

Table 2: Examples of Topological and Constitutional Descriptors

| Descriptor Type | Example(s) | Information Encoded |

| Constitutional | Molecular Weight, Atom Counts | Basic molecular composition and size. |

| Topological | Molecular Connectivity Indices (Chi), Balaban J Index, Gravitational Index (G2) | Molecular branching, shape, and interatomic connectivity. researchgate.netresearchgate.net |

Electronic and quantum chemical descriptors are derived from calculations of the electronic structure of the molecule and are crucial for modeling chemical reactivity. isca.me These descriptors often provide a more profound mechanistic interpretation of a compound's biological activity. core.ac.ukniscair.res.in For electrophilic compounds like this compound, these parameters are particularly important. isca.me

Key descriptors in this category include:

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This descriptor is a measure of a molecule's ability to accept electrons. For nitroaromatic compounds, a lower ELUMO value indicates greater electrophilicity and is often correlated with higher toxicity, as it facilitates the reduction of the nitro group, a key step in their metabolic activation to toxic species. mdpi.comcore.ac.ukniscair.res.inisca.me

Electrophilicity Index (ω): This global reactivity index measures the energy stabilization of a molecule when it accepts additional electronic charge from the environment. It is a powerful descriptor for quantifying the electrophilic nature of compounds and has been shown to be a significant parameter in QSAR models for nitroaromatic toxicity. core.ac.ukniscair.res.in

Research has consistently shown that hydrophobicity and electrophilic reactivity are the most important structural factors contributing to the toxic action of nitrobenzenes. isca.me A QSAR study on nitrobenzene derivatives calculated various quantum chemical descriptors, including ELUMO and the electrophilicity index, and found them to be critical for building predictive models of toxicity towards Tetrahymena pyriformis. core.ac.ukniscair.res.in

Table 3: Calculated Quantum Molecular Descriptors for this compound

| Descriptor | Symbol | Value |

| Total Energy | ETotal | 699.5292 |

| Dipole Moment | µ | 1.69574 |

| LUMO Energy | ELUMO | -0.12905 a.u. |

| HOMO Energy | EHOMO | -0.01229 a.u. |

| Electrophilicity Index | ω | 0.3356 |

Source: Adapted from a 2022 study on QSAR of nitrobenzene derivatives. dergipark.org.tr

Hydrophobicity and Steric Descriptors

In the realm of computational chemistry and Quantitative Structure-Activity Relationship (QSAR) studies, descriptors related to hydrophobicity and steric properties are fundamental in predicting the behavior of a chemical compound in biological and environmental systems. For this compound, these descriptors are critical in understanding its transport, bioavailability, and interaction with molecular targets.

Hydrophobicity , typically quantified by the logarithm of the octanol-water partition coefficient (logP or log Kow), measures a compound's lipophilicity. A higher logP value indicates a greater affinity for lipid-like environments over aqueous ones. This property is crucial for a molecule's ability to cross biological membranes, such as cell walls, and to bioaccumulate in fatty tissues. youtube.com For this compound, the experimental logP value is reported as 3.93. nih.gov This value suggests a high potential for bioconcentration in aquatic organisms. chemicalbook.com In QSAR models, hydrophobicity is a key parameter as it governs the transport of the toxicant from the environment to its site of action within an organism. nih.gov

Physicochemical and Hydrophobic Descriptors for this compound

| Descriptor | Value | Reference |

|---|---|---|

| Molecular Formula | C6HCl4NO2 | nih.gov |

| Molecular Weight | 260.9 g/mol | nih.gov |

| logP (log Kow) | 3.93 | nih.gov |

| Water Solubility | 28.0 mg/L (for Tetrachloronitrobenzene) | nih.gov |

| Soil Adsorption Coefficient (Koc) | Estimated as 3,300 | chemicalbook.com |

Elucidation of Structure-Activity Relationships for Biological Activity

Influence of Halogenation Pattern on Reactivity and Bioactivity

The specific substitution pattern of halogen atoms on the benzene (B151609) ring of chloronitrobenzenes profoundly influences their chemical reactivity and biological activity. The number and, crucially, the position of the chlorine atoms modify the electronic properties of the aromatic ring and the steric environment around the nitro group and potential reaction sites.

In the case of tetrachloronitrobenzene isomers, these differences lead to distinct toxicological and functional profiles. For instance, research indicates that this compound is less effective as a fungicide but exhibits greater phytotoxicity (toxicity to plants) compared to its isomer 2,3,5,6-tetrachloronitrobenzene (also known as tecnazene). nih.gov The latter is used commercially as a potato sprout inhibitor and fungicide. wikipedia.orgscbt.com

The arrangement of chlorine atoms affects the molecule's susceptibility to metabolic attack. For many polychlorinated nitrobenzenes, a major metabolic pathway involves the replacement of the nitro group by glutathione (B108866). However, this pathway is significantly hindered for isomers where the nitro group is sterically shielded by adjacent chlorine atoms. This compound is noted to be resistant to this metabolic replacement of the nitro group, which contributes to its environmental persistence and a toxicological profile distinct from other isomers. nih.gov In contrast, isomers like pentachloronitrobenzene (B1680406), where the nitro group is also flanked by chlorines, do undergo this reaction. nih.gov This highlights that the specific stereoelectronic effects of the halogenation pattern are a deciding factor in metabolic fate and, consequently, bioactivity.

Comparative Activity of Tetrachloronitrobenzene Isomers

| Isomer | Common Name | CAS Number | Observed Activity Profile | Reference |

|---|---|---|---|---|

| This compound | - | 879-39-0 | Less fungicidal, more phytotoxic. Resistant to metabolic nitro group replacement. | nih.gov |

| 2,3,5,6-Tetrachloronitrobenzene | Tecnazene (B1682734) | 117-18-0 | Used as a fungicide and potato sprout inhibitor. | nih.govwikipedia.org |

Role of the Nitro Group in Modulating Biological Responses

The nitro group (-NO₂) is a critical functional moiety that is central to the biological activity of nitroaromatic compounds. As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution, although this is less common for this compound due to the lack of activating chlorine positions relative to a nucleophilic attack site. quora.comresearchgate.net

The primary mechanism through which the nitro group exerts its biological effects, particularly toxicity, is through its metabolic reduction. nih.gov In biological systems, the nitro group can be enzymatically reduced to form highly reactive intermediates, such as the nitroso (-NO) and hydroxylamino (-NHOH) derivatives. These intermediates can bind covalently to essential biological macromolecules like DNA and proteins, leading to mutagenicity, carcinogenicity, and other toxic effects. nih.gov The energy of the lowest unoccupied molecular orbital (ELUMO) is a key quantum chemical descriptor used in QSAR models for nitroaromatics; a lower ELUMO value indicates a greater ease of reduction and is often correlated with higher toxicity. nih.gov

For this compound, the main metabolic pathway involves the reduction of the nitro group. In rabbits, it was found to be reduced in the gastrointestinal tract to the corresponding amine, 2,3,4,5-tetrachloroaniline (B44146), which was then excreted. nih.gov The presence of four electron-withdrawing chlorine atoms further influences the reduction potential of the nitro group, making the molecule susceptible to this activation pathway. Therefore, the biological response to this compound is intrinsically linked to the metabolic fate of its nitro group.

Predictive Modeling for Toxicity and Environmental Impact

Predictive modeling, particularly through QSAR, is a cost-effective and ethically preferable alternative to extensive animal testing for assessing the toxicity and environmental impact of chemicals. researchgate.net For nitroaromatic compounds like this compound, numerous QSAR models have been developed to predict a wide range of endpoints, including toxicity to aquatic organisms (like algae and fish), mutagenicity, and carcinogenicity. nih.govnih.gov

These models establish a mathematical relationship between the biological activity (or toxicity) of a series of compounds and their molecular descriptors. youtube.com The descriptors used are categorized as hydrophobic, electronic, and steric.

Hydrophobic descriptors (e.g., logP) model the transport and bioaccumulation potential. nih.gov

Electronic descriptors (e.g., EHOMO, ELUMO, Hammett constants) quantify the reactivity of the molecule, especially the ease of nitro-reduction (related to ELUMO). nih.gov